molecular formula C15H18FNO3S2 B2991125 5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235311-21-3

5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2991125
CAS No.: 1235311-21-3
M. Wt: 343.43
InChI Key: JSTLTRRTULEKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18FNO3S2 and its molecular weight is 343.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antifungal applications. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₅H₁₈FNO₂S
  • Molecular Weight : 295.37 g/mol

The structural features include:

  • A fluoro group that enhances its biological activity.
  • A methoxy group which may influence solubility and bioavailability.
  • A thiophenyl moiety that is often associated with increased biological interactions.

Anticancer Activity

Research indicates that derivatives of 5-fluoro compounds exhibit significant anticancer properties. For instance, a study evaluating various 5-fluoro derivatives against L1210 mouse leukemia cells reported IC₅₀ values in the nanomolar range, indicating potent inhibition of cell proliferation . The mechanism of action appears to involve intracellular release of active metabolites, which inhibit DNA synthesis.

CompoundIC₅₀ (nM)Mechanism of Action
This compoundTBDInhibition of DNA synthesis via active metabolite release

Antifungal Activity

The compound has also been evaluated for antifungal properties. According to patents and studies on similar 5-fluoro pyrimidine derivatives, these compounds demonstrate efficacy against various fungal strains, including those belonging to the ascomycetes and basidiomycetes groups . The proposed mechanism includes disruption of fungal cell wall synthesis.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicansTBD
Aspergillus nigerTBD

Case Studies

  • Study on Leukemia Cells : A series of experiments conducted on L1210 mouse leukemia cells showed that the introduction of the thiophenyl group significantly enhanced the cytotoxic effects compared to other derivatives lacking this moiety. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antifungal Efficacy : In a comparative study, various 5-fluoro pyrimidine derivatives were tested against common fungal pathogens. The results indicated that the presence of both the methoxy and thiophenyl groups contributed to improved antifungal activity, with specific MIC values demonstrating effectiveness at low concentrations .

Research Findings

Recent research has focused on the synthesis and evaluation of novel derivatives based on the core structure of 5-fluoro compounds. The findings suggest that modifications at the sulfonamide position can lead to significant variations in biological activity:

  • Sulfonamide Variants : Compounds with different substituents at the sulfonamide nitrogen exhibited varying degrees of anticancer and antifungal activities.
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like fluorine) was found to enhance potency, while steric hindrance from bulky groups reduced efficacy.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S2/c1-3-7-17(10-12-6-8-21-11-12)22(18,19)15-9-13(16)4-5-14(15)20-2/h4-6,8-9,11H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTLTRRTULEKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)S(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.